
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol
Descripción general
Descripción
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol, also known as DMF-MeBIM, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. In biochemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to inhibit certain enzymes and has been studied as a potential enzyme inhibitor. In pharmacology, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol is not fully understood. However, it has been found to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has several advantages for lab experiments. It can be synthesized with high purity and yield, which makes it suitable for use in various experiments. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been extensively studied, which makes it a well-understood compound. However, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been realized. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol. One potential direction is the study of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential as an enzyme inhibitor. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be modified to produce analogs with improved properties, which can be studied for their potential applications. Finally, the synthesis method for (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can be optimized to produce higher yields and reduce the cost of production.
Propiedades
Número CAS |
199594-81-5 |
|---|---|
Nombre del producto |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Fórmula molecular |
C16H14F2N2O |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
[1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H14F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,21H,8-9H2,1H3 |
Clave InChI |
ICUYCZJMCOJKBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
SMILES canónico |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
Otros números CAS |
199594-81-5 |
Sinónimos |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
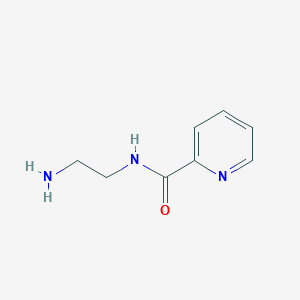
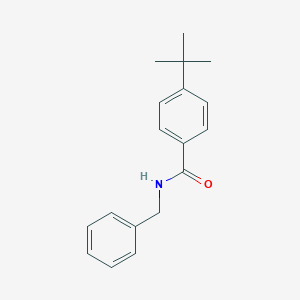
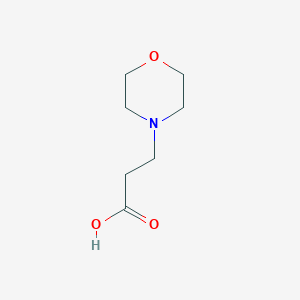
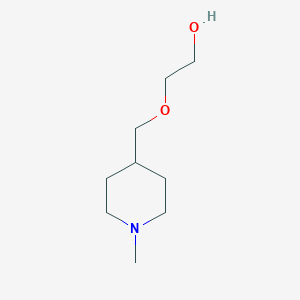
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
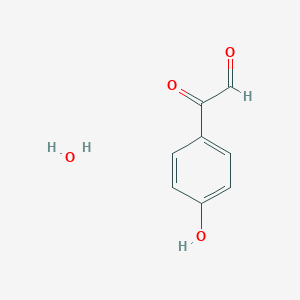
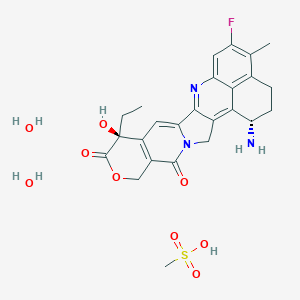
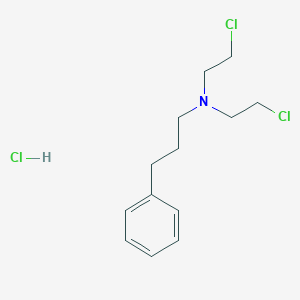


![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)
